4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one
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Overview
Description
4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one is a chemical compound with the molecular formula C12H9BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one typically involves the reaction of 4-bromoaniline with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Chemical Reactions Analysis
4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one can be compared with other similar compounds, such as:
4-(4-Bromophenyl)pyridine: This compound has a similar structure but lacks the anilino and methylidene groups.
5-Bromo-2-oxindole: Another brominated compound with different functional groups and applications.
4-(4-Bromoanilino)pyridine: Similar to the target compound but without the methylidene group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
830317-04-9 |
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Molecular Formula |
C12H9BrN2O |
Molecular Weight |
277.12 g/mol |
IUPAC Name |
4-[(4-bromophenyl)iminomethyl]pyridin-3-ol |
InChI |
InChI=1S/C12H9BrN2O/c13-10-1-3-11(4-2-10)15-7-9-5-6-14-8-12(9)16/h1-8,16H |
InChI Key |
SIUWEEXWFMETSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=NC=C2)O)Br |
Origin of Product |
United States |
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